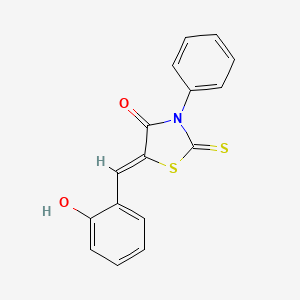![molecular formula C23H29N3O6 B11705758 Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)
Decyl 3-[(2,4-dinitrophenyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 3-[(2,4-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C23H29N3O6 It is characterized by the presence of a decyl ester group, a benzoate moiety, and a dinitrophenylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 3-[(2,4-dinitrophenyl)amino]benzoate typically involves the esterification of 3-[(2,4-dinitrophenyl)amino]benzoic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Decyl 3-[(2,4-dinitrophenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Production of carboxylic acids.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Decyl 3-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Decyl 3-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Decyl 3-[(3,5-dinitrophenyl)amino]benzoate
- Decyl 3-[(2,4-dinitrophenyl)amino]benzoic acid
- Decyl 3-[(2,4-dinitrophenyl)amino]benzoate derivatives
Uniqueness
This compound is unique due to the specific positioning of the dinitrophenyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C23H29N3O6 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
decyl 3-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C23H29N3O6/c1-2-3-4-5-6-7-8-9-15-32-23(27)18-11-10-12-19(16-18)24-21-14-13-20(25(28)29)17-22(21)26(30)31/h10-14,16-17,24H,2-9,15H2,1H3 |
Clave InChI |
AVOAULNYWBPMPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11705697.png)
![3,4-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11705699.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705712.png)
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)


![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
